Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate
Overview
Description
Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is a chemical compound with the molecular formula C10H9N3O3S. It is known for its unique structure, which includes a thiadiazole ring, a phenyl group, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of 3-methoxy-1,2,4-thiadiazole-5-isocyanate with phenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbamate group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thidiazuron: A compound with a similar thiadiazole ring structure, known for its use as a plant growth regulator.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have been studied for their diverse biological activities.
Uniqueness
Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and carbamate linkage differentiate it from other thiadiazole derivatives, potentially leading to unique applications and effects .
Properties
IUPAC Name |
phenyl N-(3-methoxy-1,2,4-thiadiazol-5-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-15-8-11-9(17-13-8)12-10(14)16-7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFZBSSDZNVOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=N1)NC(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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